![molecular formula C16H15N B14714648 8,9,10,11-Tetrahydro-7h-benzo[a]carbazole CAS No. 21064-48-2](/img/structure/B14714648.png)
8,9,10,11-Tetrahydro-7h-benzo[a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is a heterocyclic aromatic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its applications in various fields, including organic electronics and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a solid acidic catalyst.
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Analyse Chemischer Reaktionen
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like naphthol and aryl hydrazine.
Cyclization: The compound can be synthesized through cyclization reactions involving various intermediates and catalysts.
Wissenschaftliche Forschungsanwendungen
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Pharmaceuticals: It serves as a structural motif in the synthesis of various pharmaceutical compounds, including anticancer and neuroprotective agents.
Material Science: The compound is used in the synthesis of conducting polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with DNA and proteins, leading to various biological effects. For example, it can bind to DNA and induce mutations, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is similar to other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure and similar electronic properties.
Benzo[c]carbazole: Another derivative with a different fusion pattern of benzene rings.
Indolo[3,2-b]carbazole: A compound with an indole structure fused to a carbazole ring.
These compounds share similar electronic properties but differ in their structural motifs and specific applications.
Eigenschaften
CAS-Nummer |
21064-48-2 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
8,9,10,11-tetrahydro-7H-benzo[a]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10,17H,3-4,7-8H2 |
InChI-Schlüssel |
BDYJXKZFVGDFNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)


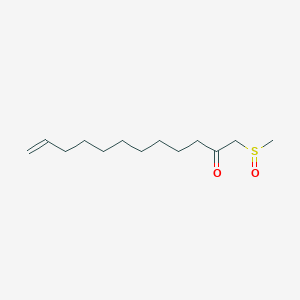
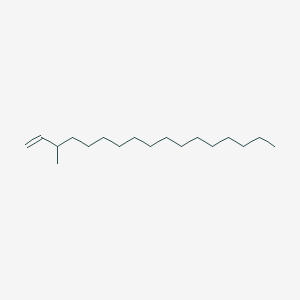
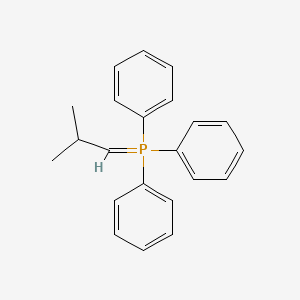
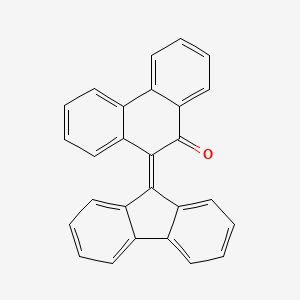
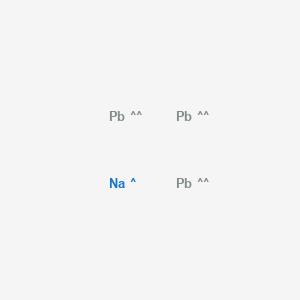
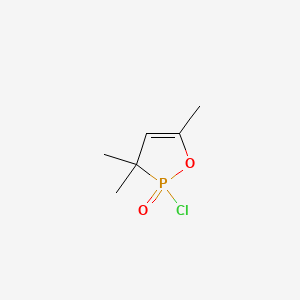
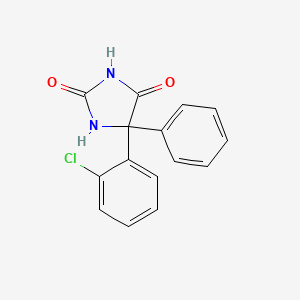
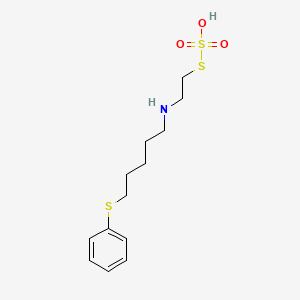
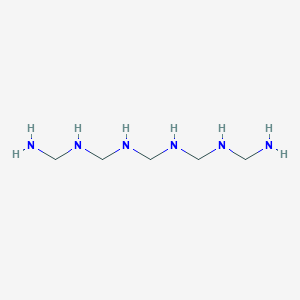
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

